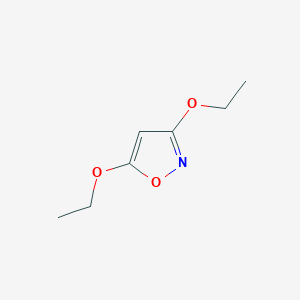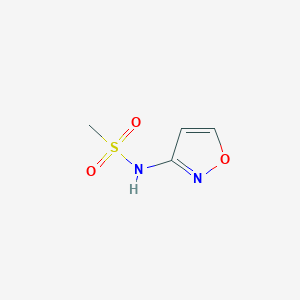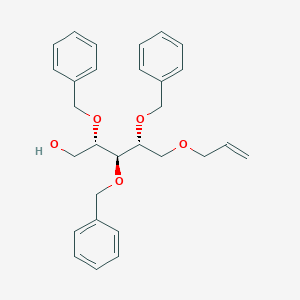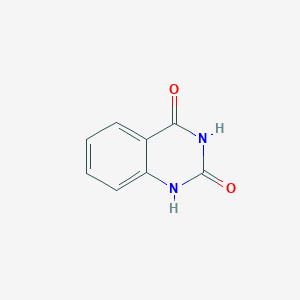
Benzoyleneurea
概要
説明
Benzoyleneurea, also known as 2,4(1H,3H)-Quinazolinedione, is a compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 . It is a heterocyclic building block .
Synthesis Analysis
Benzoyleneurea has been used in the synthesis of novel protein geranylgeranyltransferase-I inhibitors .
Molecular Structure Analysis
The molecular structure of Benzoyleneurea is represented by the SMILES string O=C1NC(=O)c2ccccc2N1 . It is a solid compound with a white to yellow appearance .
Chemical Reactions Analysis
While specific chemical reactions involving Benzoyleneurea are not detailed in the search results, it’s known that Benzoyleneurea is used in the synthesis of novel protein geranylgeranyltransferase-I inhibitors .
Physical And Chemical Properties Analysis
Benzoyleneurea is a solid compound with a white to yellow appearance . It has a molecular weight of 162.15 . It is soluble in water . The melting point is reported to be 300°C and 354°C .
科学的研究の応用
Protein Geranylgeranyltransferase-I Inhibitors
Benzoyleneurea has been used as a scaffold in the synthesis of novel protein geranylgeranyltransferase-I (PGGTase-I) inhibitors . These inhibitors selectively block the activity of PGGTase-I, which is involved in protein prenylation, a critical process in cell signaling .
Serine Protease Inhibitors
Benzoyleneurea has been used to study the mechanism of inactivation of chymotrypsin and other serine proteases by benzoxazinones . Serine proteases play important roles in digestion, immune response, blood coagulation, and apoptosis, so understanding their inactivation mechanisms can have significant implications in biomedical research .
Mimetic for Central Dipeptide
Using a benzoyleneurea scaffold as a mimetic for the central dipeptide (AA), researchers have developed CAAX peptidomimetic inhibitors . These inhibitors mimic the structure of peptides and can be used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes .
Drug Design and Discovery
The benzoyleneurea scaffold is a common feature in many biologically active compounds. Therefore, it can be used as a starting point in the design and discovery of new drugs .
Study of Protein-Ligand Interactions
Benzoyleneurea can be used to study protein-ligand interactions. Its rigid structure and the presence of multiple functional groups make it an ideal candidate for studying these interactions .
Material Science
In material science, benzoyleneurea can be used in the synthesis of polymers and resins. Its rigid structure and stability make it suitable for creating materials with specific properties .
将来の方向性
作用機序
Target of Action
Benzoyleneurea is primarily used as an inhibitor of protein geranylgeranyltransferase-I (PGGTase-I) . PGGTase-I is a key enzyme involved in the post-translational modification of proteins, which plays a crucial role in various cellular processes.
Mode of Action
Benzoyleneurea interacts with its target, PGGTase-I, by binding to the enzyme’s active site and inhibiting its function . This interaction disrupts the normal post-translational modification of proteins, leading to changes in protein function and cellular processes.
Biochemical Pathways
The inhibition of PGGTase-I by Benzoyleneurea affects the post-translational modification of proteins, disrupting various biochemical pathways within the cell . The exact pathways affected can vary depending on the specific proteins that are modified by PGGTase-I.
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability .
Result of Action
The inhibition of PGGTase-I by Benzoyleneurea leads to changes in protein function and cellular processes. These changes can have various effects at the molecular and cellular level, potentially leading to the observed anti-bacterial activity of Benzoyleneurea .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzoyleneurea. For example, the presence of certain solvents can enhance the fluorescence intensity of Benzoyleneurea, indicating that its chemical properties and activity may be influenced by its environment . .
特性
IUPAC Name |
1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJTWBNWQABLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235343 | |
| Record name | 2,4(1H,3H)-Quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzoyleneurea | |
CAS RN |
86-96-4 | |
| Record name | Quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Quinazolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyleneurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H,3H)-quinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K00A531C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

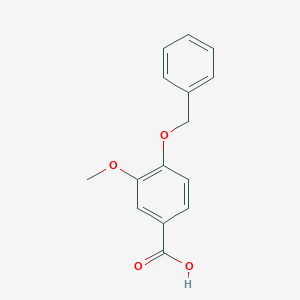



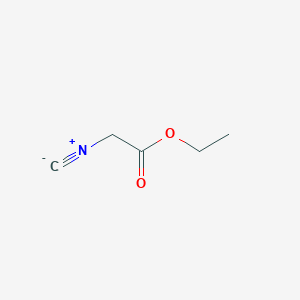

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
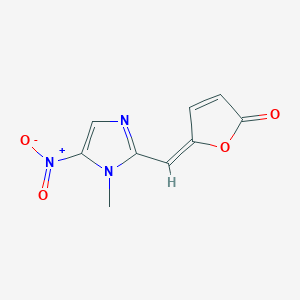
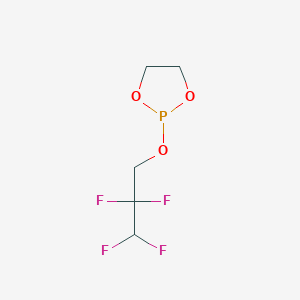
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)

